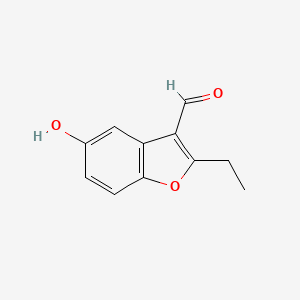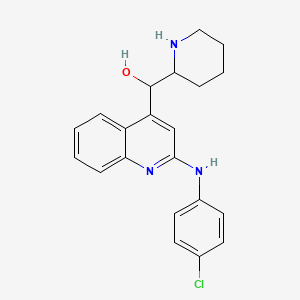
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol is a compound known for its potential therapeutic applications, particularly in the treatment of glioblastoma, a type of brain cancer. This compound, also referred to as Vacquinol-1, has shown promise in preclinical studies due to its ability to induce cell death in glioblastoma cells through catastrophic vacuolization .
Méthodes De Préparation
The synthesis of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves several steps. One of the key methods includes the stereoselective synthesis of the active isomers. The compound is a mixture of four stereoisomers due to the presence of two adjacent stereogenic centers. The synthetic route typically involves the isolation and characterization of these individual isomers, followed by their stereoselective synthesis .
Analyse Des Réactions Chimiques
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a lead compound in the development of new therapeutic agents.
Biology: The compound has been studied for its effects on cellular processes, particularly in inducing cell death in cancer cells.
Medicine: Its potential as a therapeutic agent for glioblastoma has been a significant focus of research.
Mécanisme D'action
The mechanism of action of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves its ability to induce cell death in glioblastoma cells through catastrophic vacuolization. This process leads to the formation of large vacuoles within the cells, ultimately causing cell death. The compound targets specific molecular pathways involved in cell survival and proliferation, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol can be compared with other similar compounds, such as:
(2-(4-Chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol: This compound shares a similar structure but differs in its stereochemistry and specific pharmacokinetic properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
The uniqueness of this compound lies in its specific mechanism of action and its ability to induce cell death through vacuolization, which is not commonly observed in other similar compounds .
Propriétés
Numéro CAS |
50503-68-9 |
|---|---|
Formule moléculaire |
C21H22ClN3O |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
[2-(4-chloroanilino)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H22ClN3O/c22-14-8-10-15(11-9-14)24-20-13-17(16-5-1-2-6-18(16)25-20)21(26)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,26H,3-4,7,12H2,(H,24,25) |
Clé InChI |
WIASSMAVRJHDCK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


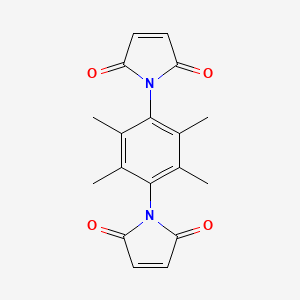

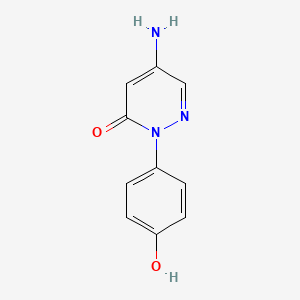

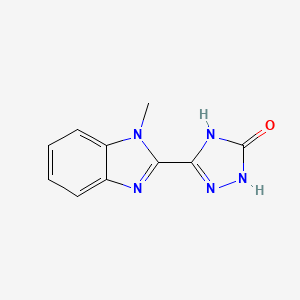
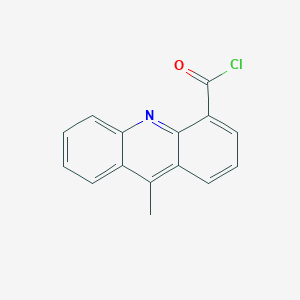
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
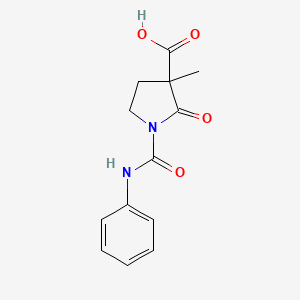
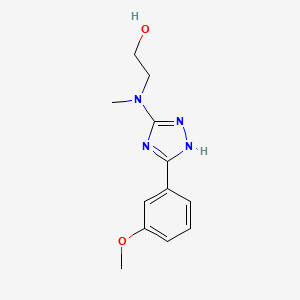
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
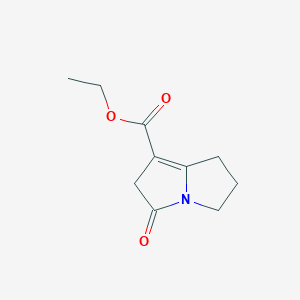
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)

